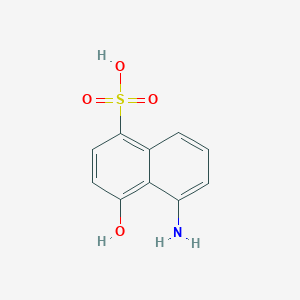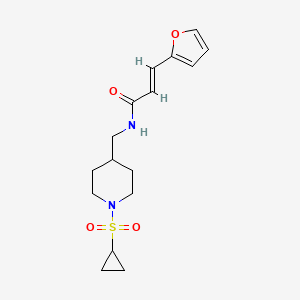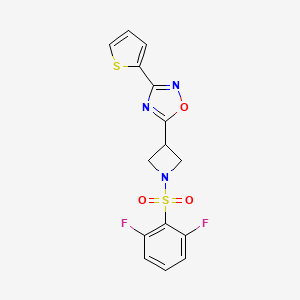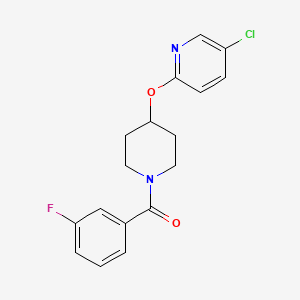![molecular formula C16H17N3O2S B2451404 6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034493-08-6](/img/structure/B2451404.png)
6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic compound characterized by a complex heterocyclic structure. It features a cyclopropyl group, a thieno[3,2-c]pyridine ring system, and a pyridazinone moiety, making it an interesting subject in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Construction: The synthesis starts with the preparation of a thieno[3,2-c]pyridine precursor, which involves a multi-step reaction sequence including cyclization reactions and various functional group transformations.
Formation of the Pyridazinone Ring: This step typically involves a condensation reaction between the thieno[3,2-c]pyridine derivative and an appropriate nitrile or ester compound, facilitating the formation of the pyridazinone core under controlled conditions.
Industrial Production Methods: Scaling up the synthesis for industrial purposes would necessitate optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysis: : Using catalysts to lower the activation energy and improve reaction rates.
Temperature and Pressure Control: : Regulating these parameters to optimize reaction kinetics.
Purification Techniques: : Utilizing crystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: : Suitable reducing agents can convert specific functional groups within the molecule to simpler forms.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the compound's functional groups, enabling the synthesis of diverse analogs.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products: The products of these reactions can include various functionalized derivatives that maintain the core structure but possess different reactive sites or electronic properties.
Scientific Research Applications
6-Cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one finds applications in several fields:
Chemistry: : As an intermediate for the synthesis of other complex molecules.
Biology: : Used in biochemical studies to probe enzyme functions or receptor interactions.
Medicine: : Investigated for potential therapeutic properties such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its unique structural features.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, typically involving:
Molecular Targets: : Enzymes, receptors, or other biomolecules that it binds to or modifies.
Pathways: : Can influence biochemical pathways by either activating or inhibiting specific proteins, thus altering cellular processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as other pyridazinones or thienopyridines, 6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one stands out due to its unique cyclopropyl group, which can enhance its binding affinity and specificity towards certain molecular targets. List of Similar Compounds :
Thieno[3,2-c]pyridine derivatives
Other pyridazinone analogs
Would you like to dive deeper into any specific section?
Properties
IUPAC Name |
6-cyclopropyl-2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-15-4-3-13(11-1-2-11)17-19(15)10-16(21)18-7-5-14-12(9-18)6-8-22-14/h3-4,6,8,11H,1-2,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDLBPQRZSMWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCC4=C(C3)C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2451321.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2451322.png)

![N-(3-fluoro-4-methylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2451325.png)
![N-phenyl-3-[3-(phenylsulfamoyl)benzenesulfonyl]benzene-1-sulfonamide](/img/structure/B2451331.png)
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B2451333.png)
![3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2451334.png)

![(3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B2451336.png)


![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2451340.png)

![3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride](/img/structure/B2451343.png)
